molecular formula C10H5ClFN5O2S B2567960 N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-N-cyano-4-fluoro-3-nitroaniline CAS No. 1427747-16-7

N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-N-cyano-4-fluoro-3-nitroaniline

Cat. No.: B2567960
CAS No.: 1427747-16-7
M. Wt: 313.69
InChI Key: MKFPWDHSYKVBDC-UHFFFAOYSA-N
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Description

N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-N-cyano-4-fluoro-3-nitroaniline is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a cyano group, a fluoro group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-N-cyano-4-fluoro-3-nitroaniline typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides with chlorinating agents like phosphorus oxychloride (POCl₃) under reflux conditions.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions using formaldehyde and hydrochloric acid.

    Coupling with Aniline Derivative: The chloromethylated thiadiazole is then coupled with 4-fluoro-3-nitroaniline in the presence of a base such as sodium hydride (NaH) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-N-cyano-4-fluoro-3-nitroaniline can undergo reduction to form corresponding amines.

    Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogenation

Properties

IUPAC Name

(5-chlorothiadiazol-4-yl)methyl-(4-fluoro-3-nitrophenyl)cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClFN5O2S/c11-10-8(14-15-20-10)4-16(5-13)6-1-2-7(12)9(3-6)17(18)19/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFPWDHSYKVBDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N(CC2=C(SN=N2)Cl)C#N)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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